Product packaging for 3-Chloro-2,5-dibromobenzonitrile(Cat. No.:)

3-Chloro-2,5-dibromobenzonitrile

Cat. No.: B12849903
M. Wt: 295.36 g/mol
InChI Key: XCRQAJPVMUVALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-2,5-dibromobenzonitrile (: 1160574-31-1) is a high-purity halogenated benzonitrile derivative supplied for research and development purposes. Its molecular formula is C 7 H 2 Br 2 ClN, and it has a molecular weight of 295.36 g/mol . This compound is exclusively intended for use in laboratory research. It serves as a versatile and valuable synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents—chlorine and bromine atoms—at the 2, 3, and 5 positions of the benzonitrile ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . These reactions are fundamental for creating complex biaryl or substituted aromatic structures found in many active compounds. The nitrile group can also be further functionalized into carboxylic acids, amides, or tetrazoles, expanding its utility in medicinal chemistry for constructing diverse molecular libraries . Handling Precautions: This chemical is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Br2ClN B12849903 3-Chloro-2,5-dibromobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br2ClN

Molecular Weight

295.36 g/mol

IUPAC Name

2,5-dibromo-3-chlorobenzonitrile

InChI

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H

InChI Key

XCRQAJPVMUVALD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 2,5 Dibromobenzonitrile

Strategic Retrosynthetic Analysis for 3-Chloro-2,5-dibromobenzonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu The analysis of this compound involves logical disconnections of its functional groups.

The primary functional groups on the benzene (B151609) ring are a nitrile (-CN) group, one chlorine atom, and two bromine atoms. The most practical disconnection is typically the nitrile group, which can be installed from an amino group via the well-established Sandmeyer reaction. researchgate.net This disconnection (a C-CN bond cleavage) points to 3-chloro-2,5-dibromoaniline as the key immediate precursor.

Further disconnection involves the halogen atoms. The relationship between the amino group and the halogens in the precursor, 3-chloro-2,5-dibromoaniline, guides the subsequent steps. The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. msu.edu This suggests that the precursor could be assembled from a simpler aniline (B41778) derivative. A logical approach would be to disconnect the chloro and bromo substituents, leading back to simpler starting materials like 2,5-dibromoaniline (B181072) or 3-chloroaniline.

A plausible retrosynthetic pathway is summarized below:

Retrosynthetic Pathway for this compound

Retrosynthetic analysis of this compound, showing disconnection from the target molecule back to <a href=1,4-dibromobenzene (B42075)." src="httpshttps://i.imgur.com/example.png"/>
Figure 1: A proposed retrosynthetic analysis for this compound. The pathway involves key transformations such as a Sandmeyer reaction, chlorination, and nitration/reduction, starting from 1,4-dibromobenzene.

Detailed Synthetic Pathways and Reaction Schemes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern.

Precursor Synthesis and Functionalization Strategies

The synthesis begins with a commercially available and appropriately substituted starting material. 1,4-Dibromobenzene serves as an excellent starting point.

Nitration of 1,4-Dibromobenzene: The first step is the nitration of 1,4-dibromobenzene to introduce a nitro group (–NO2), which can later be reduced to the key amino group (–NH2). The bromine atoms are deactivating but ortho-, para-directing. Nitration will yield 2,5-dibromonitrobenzene.

Reduction to 2,5-Dibromoaniline: The nitro group of 2,5-dibromonitrobenzene is then reduced to an amino group. Common reducing agents for this transformation include tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation. pearson.com This step yields the crucial intermediate, 2,5-dibromoaniline.

Regioselective Halogenation Techniques and Optimization

With 2,5-dibromoaniline in hand, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. The amino group strongly directs incoming electrophiles to the ortho and para positions. In 2,5-dibromoaniline, the C-4 and C-6 positions are ortho to the amine, and the C-2 position is blocked by a bromine atom. Therefore, direct chlorination would likely yield a mixture of 4-chloro- and 6-chloro-2,5-dibromoaniline.

To achieve the desired 3-chloro substitution, a multi-step strategy may be required, or reaction conditions must be optimized to favor the less electronically preferred, but sterically accessible, C-3 position. Iron catalysis has been shown to promote ortho-selective halogenation of anilines, which could potentially be adapted for this synthesis. nih.gov

An alternative, more controlled approach involves:

Acetylation: Protection of the highly activating amino group as an acetanilide. This moderates its directing strength and provides steric hindrance to prevent substitution at the ortho positions (C-2 and C-6).

Chlorination: Electrophilic chlorination of the resulting N-(2,5-dibromophenyl)acetamide. The acetamido group still directs ortho-para, but the regioselectivity can be influenced by steric factors.

Hydrolysis: Removal of the acetyl protecting group to regenerate the amino group, yielding 3-chloro-2,5-dibromoaniline.

Nitrile Group Introduction Methodologies

The final key transformation is the introduction of the nitrile group. The most reliable and widely used method for converting an aromatic amine to a nitrile is the Sandmeyer reaction .

This two-part process involves:

Diazotization: The primary aromatic amine, 3-chloro-2,5-dibromoaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Cyanation: The resulting diazonium salt solution is then added to a solution of a cyanide salt, most commonly copper(I) cyanide (CuCN). organic-chemistry.org This displaces the diazonium group (N₂) with a cyanide group (–CN), yielding the final target molecule, this compound.

The table below summarizes the proposed reaction steps.

Table 1: Proposed Synthetic Pathway for this compound
StepReactionStarting MaterialKey ReagentsProductReaction Type
1Nitration1,4-DibromobenzeneHNO₃, H₂SO₄2,5-DibromonitrobenzeneElectrophilic Aromatic Substitution
2Reduction2,5-DibromonitrobenzeneSn, HCl or H₂/Pd-C2,5-DibromoanilineReduction of Nitro Group
3Chlorination2,5-DibromoanilineCl₂, Lewis Acid (e.g., FeCl₃)3-Chloro-2,5-dibromoanilineElectrophilic Aromatic Substitution
4Sandmeyer Reaction3-Chloro-2,5-dibromoaniline1. NaNO₂, HCl 2. CuCNThis compoundDiazotization followed by Nucleophilic Substitution

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Transition Metal Catalysis in C-C and C-X Bond Formations

Transition metal catalysis offers powerful alternatives for several steps in the proposed synthesis of this compound. aimspress.com

C-H Halogenation: Instead of classical electrophilic substitution, transition-metal-catalyzed C-H activation/halogenation could provide superior regioselectivity. thieme.de Palladium-catalyzed reactions, for example, can direct halogenation to specific positions through the use of a directing group. acs.org If a suitable directing group were installed on the precursor, it could guide chlorination to the desired C-3 position, potentially avoiding issues with mixed isomers.

C-X Bond Formation (Cyanation): While the Sandmeyer reaction is effective, transition-metal-catalyzed cyanation reactions are a major alternative for forming C-CN bonds. Palladium- or copper-catalyzed cross-coupling reactions can convert aryl halides or triflates into aryl nitriles. For instance, if a precursor such as 1,2,5-tribromo-3-chlorobenzene were synthesized, a selective catalytic cyanation could potentially replace one of the bromine atoms with a nitrile group. These reactions often use reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and offer milder conditions compared to the Sandmeyer reaction. organic-chemistry.org

The table below highlights some catalytic approaches relevant to this synthesis.

Table 2: Potential Catalytic Methods in the Synthesis
TransformationCatalytic SystemExample ReagentsAdvantage
Regioselective C-H ChlorinationPalladium (Pd)Pd(OAc)₂, N-Chlorosuccinimide (NCS)High regioselectivity controlled by a directing group. acs.org
Aryl Halide CyanationPalladium (Pd) or Copper (Cu)Pd(PPh₃)₄ or CuI, K₄[Fe(CN)₆] or Zn(CN)₂Milder conditions, broader substrate scope, avoids diazonium salts. organic-chemistry.orgrsc.org

Organocatalytic and Biocatalytic Considerations in Halogenated Aromatic Synthesis

The use of organocatalysts and biocatalysts in the synthesis of halogenated aromatic compounds is a burgeoning field, offering alternatives to traditional metal-based catalysts and harsh reaction conditions.

Organocatalysis: Organocatalysis employs small organic molecules to accelerate chemical reactions. In the context of halogenated aromatic synthesis, organocatalysts can facilitate reactions with high enantioselectivity and regioselectivity. For instance, chiral organocatalysts have been effectively used in the enantioselective halogenation of various organic molecules. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be applied. For example, the use of tertiary amine catalysts in [3+3] benzannulation reactions for the synthesis of functionalized benzonitriles showcases the potential of organocatalysis in constructing complex nitrile-containing aromatics under mild and environmentally friendly conditions. Such approaches offer high atom and step economy.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Halogenating enzymes, or halogenases, are of particular interest as they can catalyze the selective halogenation of aromatic compounds under mild, aqueous conditions. mnstate.edu Flavin-dependent halogenases (FDHs) are a prominent class of these enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. mnstate.edu The mechanism involves the enzyme using FADH2 to reduce O2, which then oxidizes a halide ion to a reactive halogenating species. mnstate.edu

While the direct biocatalytic synthesis of this compound has not been specifically reported, research on the biocatalytic halogenation of nucleobase analogues and other aromatic precursors demonstrates the potential. rsc.org For example, microorganisms such as Pseudomonas, Citrobacter, and Streptomyces have been shown to catalyze the chlorination and bromination of indole (B1671886) and indoline. rsc.org The challenge in applying this to a compound like this compound lies in finding or engineering a halogenase with the desired substrate specificity and regioselectivity for a pre-chlorinated and brominated benzonitrile (B105546) substrate.

Process Optimization and Yield Enhancement Strategies in Research Synthesis

Optimizing the synthesis of a polysubstituted aromatic compound like this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key strategies include the careful selection of starting materials, reaction conditions, and purification methods.

A plausible synthetic route to this compound could involve the sequential halogenation of a simpler benzonitrile derivative or the transformation of a pre-halogenated precursor. For instance, starting with 3-chlorobenzonitrile (B1581422), a bromination step could be employed. The optimization of such a reaction would involve screening various brominating agents (e.g., N-bromosuccinimide, bromine), catalysts (e.g., iron(III) bromide), solvents, and reaction temperatures to achieve the desired regioselectivity and high conversion. In the synthesis of the related compound 4-Bromo-3-chlorobenzonitrile, bromination of 3-chlorobenzonitrile using bromine and an iron(III) bromide catalyst in dichloromethane (B109758) at 40–60°C yielded 68–72%. An alternative method using potassium bromate (B103136) in sulfuric acid at room temperature gave a 70% yield.

Another powerful strategy for introducing halogen atoms is the Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.gov A potential precursor for this compound could be an appropriately substituted amino benzonitrile. For example, the synthesis of 4-amino-3,5-dibromobenzonitrile (B1273783) has been reported with a yield of 93%. rsc.org This compound could potentially be converted to the target molecule through a Sandmeyer-type reaction to introduce the chloro group. The optimization of a Sandmeyer reaction involves controlling the temperature (typically 0–5°C for diazotization) and the choice of copper salt catalyst (e.g., CuCl). wikipedia.org

Yield enhancement can also be achieved through careful control of reaction parameters such as temperature and reaction time. For instance, in the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles, increasing the reaction temperature from 25°C to 100°C significantly improved the yield. cardiff.ac.uk However, a further increase to 120°C led to a decrease in yield due to potential hydrolysis. cardiff.ac.uk

The following table summarizes potential optimization strategies for key reaction types in the synthesis of halogenated benzonitriles:

Reaction TypeKey Parameters for OptimizationPotential Yields for Related Compounds
Electrophilic Bromination Brominating agent, catalyst, solvent, temperature68-72% for 4-Bromo-3-chlorobenzonitrile
Sandmeyer Reaction Diazotization temperature, copper salt catalyst65-70% for aryl halides
Nucleophilic Aromatic Substitution Leaving group, nucleophile, solvent, temperatureNot specified

Green Chemistry Principles Applied to the Synthesis of Halogenated Benzonitriles

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including halogenated benzonitriles, to minimize environmental impact and enhance safety.

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and environmentally persistent. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

In the context of halogenated benzonitrile synthesis, research is exploring alternatives to hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane, carbon tetrachloride) and aromatic hydrocarbons (e.g., benzene, toluene). For electrophilic halogenation reactions, which are common in the synthesis of these compounds, the use of ionic liquids as recyclable reaction media has shown promise. acs.org Ionic liquids can act as both solvent and catalyst, simplifying the reaction setup and workup. wikipedia.org

Water is another green solvent, although its use can be limited by the low solubility of many organic substrates. However, for certain reactions, such as some biocatalytic transformations, water is the natural and preferred solvent. mnstate.edu The development of water-soluble catalysts and phase-transfer catalysis can expand the utility of water in organic synthesis.

Minimizing solvent use altogether is another key green chemistry goal. Running reactions under solvent-free conditions, where possible, reduces waste and simplifies purification. Microwave-assisted synthesis is a technique that can often be performed with reduced solvent volumes or under solvent-free conditions, and has been applied to the synthesis of substituted benzonitriles. smolecule.com

The table below presents a comparison of traditional and greener solvents for the synthesis of halogenated aromatic compounds.

Traditional SolventsGreen Alternative Solvents
Dichloromethane2-Methyltetrahydrofuran, Cyclopentyl methyl ether
Carbon TetrachlorideSupercritical Carbon Dioxide
BenzeneToluene (as a less toxic alternative), Anisole
N,N-Dimethylformamide (DMF)Cyrene, Dimethyl sulfoxide (B87167) (DMSO) (with caution)
ChloroformEthyl acetate, Ethanol

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy generate less waste.

Addition and rearrangement reactions are inherently atom-economical as all reactant atoms are incorporated into the final product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

In the synthesis of this compound, a synthetic route that relies on sequential electrophilic substitution reactions will have a lower atom economy due to the generation of byproducts like HBr. The Sandmeyer reaction, while synthetically useful, also has a poor atom economy due to the generation of nitrogen gas and other salts.

To improve atom economy, catalytic methods are preferred over stoichiometric reagents. For example, using a catalytic amount of a Lewis acid for a halogenation reaction is better than using a stoichiometric amount. google.com The development of catalytic direct C-H activation and halogenation methods is a key area of research for improving the atom economy of halogenated aromatic compound synthesis.

Waste reduction is closely linked to atom economy but also encompasses other aspects of a chemical process, such as the use of auxiliary substances (e.g., solvents, separation agents) and energy consumption. Strategies for waste reduction in the synthesis of halogenated benzonitriles include:

Catalyst Recycling: Using heterogeneous catalysts or catalysts that can be easily separated and reused can significantly reduce waste.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent use, energy consumption, and waste generation.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,5 Dibromobenzonitrile

Metal-Mediated Cross-Coupling Reactions Involving 3-Chloro-2,5-dibromobenzonitrile

Other Advanced Cross-Coupling Methodologies

While specific cross-coupling studies centered on this compound are not extensively documented in peer-reviewed literature, its close analog, 2-amino-3,5-dibromobenzonitrile (B1363398), serves as a crucial starting material in the synthesis of bioactive compounds, showcasing advanced synthetic strategies. The methodologies applied to this analog provide a clear blueprint for the potential reactivity of the title compound.

A primary example is the use of 2-amino-3,5-dibromobenzonitrile in the Friedlander condensation reaction with various cyclic ketones to produce dibrominated tacrine (B349632) analogs. researchgate.netresearchgate.net This reaction is a powerful method for constructing the quinoline (B57606) core structure inherent to tacrine and its derivatives, which are investigated for their roles as acetylcholinesterase inhibitors for diseases like Alzheimer's. researchgate.net The reaction is typically catalyzed by a Lewis acid, with various metal chlorides being effective. researchgate.net

CatalystReactantsConditionsProduct ClassReference
AlCl₃2-amino-3,5-dibromobenzonitrile, CyclopentanoneMW, 150 °C, 10 minDibromo-cyclopenta[b]quinoline researchgate.net
InCl₃2-amino-3,5-dibromobenzonitrile, Bromoindan-1-onesToluene, RefluxBromo-indenoquinoline amines researchgate.net
Various2-amino-3,5-dibromobenzonitrile, CycloheptanoneNot specifiedDibromo tacrine derivative researchgate.net

Following the creation of the core dibromotacrine structure, further advanced modifications are possible. These include:

Buchwald-Hartwig Cross-Coupling: The 9-amino group of the tacrine core can be arylated with various aryl bromides using a palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) to synthesize N-aryltacrine derivatives. acs.org

Lithium-Halogen Exchange: The bromine atoms on the tacrine analog can be selectively replaced. Treatment with n-butyllithium (n-BuLi) can generate mono- or di-lithiated species, which are then quenched with electrophiles such as trimethylsilyl (B98337) chloride (Si(Me)₃Cl) or dimethyl disulfide (S₂(Me)₂) to yield disubstituted tacrine derivatives. acs.org

These examples on the 2-amino analog highlight a versatile platform for creating complex molecules, a strategy that is directly applicable to this compound for the generation of novel compound libraries.

Mechanistic Elucidation of Key Transformations of this compound

Detailed mechanistic studies specifically for this compound are not prominent in the available literature. However, the principles governing its reactions can be inferred from well-established mechanistic paradigms for halogenated aromatic compounds. Elucidating these mechanisms would rely on a combination of kinetic analysis, intermediate characterization, and computational validation.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the factors that control reaction rates and selectivity. For a molecule like this compound with multiple reactive sites (two C-Br bonds and one C-Cl bond), kinetics would illuminate the sequence of bond activation. In palladium-catalyzed cross-coupling reactions, the relative rates of oxidative addition would be expected to follow the order of carbon-halogen bond dissociation energies: C-Br > C-Cl. This suggests a strong preference for initial reactivity at one of the two bromine-substituted positions.

Kinetic analysis of a reaction's progress, typically monitored by GC or HPLC, can help determine the reaction order and the rate constants for each step. For example, studies on the photodegradation of other new brominated flame retardants (NBFRs) consistently show that the process follows a first-order kinetic model. nih.gov A similar approach could be applied to quantify the reactivity of this compound under various reaction conditions.

Intermediate Isolation and Characterization Techniques

The direct observation or isolation of reaction intermediates is a powerful tool for confirming a proposed mechanism. In the context of cross-coupling reactions of this compound, key intermediates would include:

Oxidative Addition Complexes: The initial product of the reaction between the aryl halide and a low-valent metal catalyst (e.g., Pd(0)) is an organometallic species of the type [Ar-Pd(L)₂-X].

Transmetalation and Reductive Elimination Intermediates: Subsequent steps would involve intermediates formed after the transfer of an organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) and prior to the final bond-forming reductive elimination step.

Given that these intermediates are often transient and highly reactive, their study requires specialized techniques. Methods such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, or trapping experiments, where a reactive species is added to intercept and stabilize an intermediate, would be necessary for their characterization.

Computational Modeling for Reaction Mechanism Validation

In the absence of direct experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for predicting and validating reaction mechanisms. nih.gov For this compound, DFT calculations could be employed to:

Predict Regioselectivity: By calculating the activation energy barriers for the oxidative addition of a palladium catalyst at the C-2 bromine, C-5 bromine, and C-3 chlorine positions, the most favorable initial reaction site can be determined. The electronic environment created by the nitrile and other halogen substituents would be a key factor in these calculations.

Validate Experimental Observations: Computational results can be correlated with experimental findings (e.g., product ratios, kinetic data) to build a cohesive and validated understanding of the reaction mechanism.

Photochemical and Electrochemical Reactivity of this compound Derivatives

The introduction of photochemical and electrochemical methods into synthesis offers alternative, often milder, pathways for molecular transformation. While these areas remain largely unexplored for derivatives of this compound, the reactivity of analogous systems provides insight into their potential.

Photochemical Reactivity

The presence of carbon-halogen bonds in derivatives of this compound suggests a susceptibility to photochemical reactions. Studies on other polybrominated aromatic compounds, such as new brominated flame retardants (NBFRs), have shown that the primary photochemical process is reductive debromination upon UV irradiation. nih.gov This C-Br bond cleavage is a key degradation pathway. nih.gove3s-conferences.org

Key findings from the photodegradation of NBFRs that could be analogous to the behavior of this compound derivatives include:

Kinetics: The degradation typically follows first-order kinetics, with rates highly dependent on the wavelength of irradiation and the solvent used. nih.gov

Wavelength Dependence: Degradation is significantly faster under full-spectrum (180-400 nm) or UVA (334-365 nm) light compared to visible light (400-700 nm). nih.gov

Solvent Effects: The choice of solvent can dramatically influence the degradation rate, with solvents capable of facilitating electron transfer (like acetone) showing much faster kinetics than non-polar solvents (like n-hexane). nih.gov

Table of Photodegradation Kinetics for Model NBFRs in Acetone nih.gov

Compound Wavelength (nm) Rate Constant (min⁻¹)
HBB 180-400 ~0.3008
PBT 180-400 ~0.1702
HBB 334-365 ~0.0433

This suggests that derivatives of this compound could be selectively functionalized or degraded using photochemical methods, with the C-Br bonds being the most likely sites of reaction.

Electrochemical Reactivity

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for probing the redox properties of molecules and can be used to drive synthetic reactions. nih.govpalmsens.com For a derivative of this compound, CV could be used to determine the reduction potentials associated with the C-Br and C-Cl bonds.

Based on known trends, it is expected that the carbon-bromine bonds would be reduced (i.e., cleaved) at less negative potentials than the carbon-chlorine bond. This difference in reduction potential could be exploited for selective electrochemical functionalization. A cyclic voltammogram would reveal the potentials at which these electron transfer events occur and whether they are reversible or irreversible processes. cam.ac.ukbiologic.net By analyzing the CV curves at different scan rates, it is also possible to extract kinetic information about the electron transfer steps. cam.ac.uk This technique provides a framework for designing electrosynthetic routes to selectively modify one or more of the halogen sites on the aromatic ring.

Derivatization and Structural Modification of 3 Chloro 2,5 Dibromobenzonitrile for Research Applications

Synthesis of Novel Derivatives via Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For 3-Chloro-2,5-dibromobenzonitrile, the nitrile (-CN) group and the bromo (-Br) substituents are primary targets for such modifications, leading to a diverse array of derivatives.

A prominent pathway for derivatization involves transition metal-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms. The Suzuki-Miyaura coupling, for instance, is a powerful tool for this purpose. nih.gov In research involving analogous compounds like 2-amino-3,5-dibromobenzonitrile (B1363398), a palladium catalyst is used to couple the dibromo-scaffold with a phenylboronic acid, effectively replacing a bromine atom with a phenyl group to construct complex bi-aryl structures. nih.gov Other coupling reactions such as those developed by Heck, Stille, and Buchwald-Hartwig provide a comprehensive toolkit for introducing a wide variety of substituents. nih.govmdpi.com

The nitrile group also offers a handle for significant structural changes. While the nitrile itself is stable, it can be transformed. For example, in related aminobenzonitriles, the nitrile and an adjacent amino group can participate in condensation reactions, such as the Lewis acid-catalyzed Friedländer condensation with cyclic ketones, to form complex heterocyclic systems like tacrine (B349632) derivatives. muni.cz This demonstrates how the nitrile moiety can be integral to ring-forming reactions to build polycyclic architectures. muni.cz

Starting Material AnalogueReagents & ConditionsReaction TypeResulting Derivative Class
2-Amino-3,5-dibromobenzonitrilePhenylboronic acid, Pd catalyst, K₂CO₃, DioxaneSuzuki-Miyaura CouplingPhenyl-substituted Indenolquinolines nih.gov
2-Amino-3,5-dibromobenzonitrileCyclic ketone, Lewis Acid (e.g., AlCl₃), MicrowaveFriedländer CondensationPolycyclic quinoline (B57606) amines muni.cz
9-(3'-bromo-[1,1'-biphenyl]-3-yl)carbazoleDibenzothiophene-boronic ester, Pd catalystSuzuki-Miyaura CouplingCarbazole-dibenzothiophene hybrids mdpi.com
Halogenated AromaticsAmines, Pd or Cu catalystBuchwald-Hartwig AminationArylamines mdpi.com

Exploration of Structure-Reactivity Relationships within Analogues

Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for designing targeted synthetic routes and predicting molecular behavior. For this compound and its analogues, the number, type, and position of halogen substituents significantly influence the molecule's electronic properties and steric profile, thereby dictating its reactivity.

Research on structurally related compounds provides insight into these relationships. For instance, in a series of halogenated tacrine analogues synthesized from substituted aminobenzonitriles, the degree of halogenation was found to directly impact biological activity. The addition of a second halogen atom to the benzonitrile (B105546) precursor, creating 1,3-dibromo compounds, led to derivatives that were the least active in the entire series, suggesting that increased halogenation can be detrimental to binding affinity in certain biological targets. muni.cz

The electronic nature of the halogen atoms (chlorine and bromine) is primarily electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. The interplay between the chloro and dibromo substituents on the this compound ring creates a unique electronic landscape that influences the reactivity of each site. For example, the bromine at the 2-position is flanked by two other halogens, making it sterically hindered and electronically influenced, which could affect its propensity to participate in cross-coupling reactions compared to the bromine at the 5-position.

Compound/AnalogueStructural FeatureObserved Property/Reactivity
This compoundPolysubstituted with three electron-withdrawing halogensThe aromatic ring is electron-deficient, influencing reactivity in substitution reactions.
2-Amino-3,5-dibromobenzonitrilePresence of an electron-donating amino groupThe amino group activates the ring and enables specific condensation reactions (e.g., Friedländer synthesis). muni.cz
Single Halogen-Substituted AnaloguesFewer halogen atomsGenerally higher activity in certain biological assays compared to di-halogenated analogues. muni.cz
1,3-Dibromo AnaloguesIncreased number of halogen substituentsShowed decreased affinity and were the least active inhibitors in a series of tacrine derivatives. muni.cz

Development of Polymeric or Supramolecular Structures Incorporating this compound Moieties

Beyond single-molecule derivatives, this compound is a candidate for incorporation as a building block, or moiety, into larger, more complex systems such as polymers and supramolecular assemblies. These structures are held together by either strong covalent bonds (polymers) or weaker, non-covalent interactions (supramolecular structures).

The formation of polymeric materials can be achieved by leveraging the reactivity of the halogen atoms. Using iterative cross-coupling reactions, such as the Suzuki or Stille couplings, molecules of this compound could be linked together or with other monomers to form well-defined oligomers or polymers. This approach is widely used in materials science to create conjugated polymers for applications in electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The inherent properties of the benzonitrile unit, including its electronic nature and rigidity, would be imparted to the resulting polymer chain.

In the realm of supramolecular chemistry, the focus shifts to non-covalent interactions. The electron-deficient aromatic ring of this compound can participate in π–π stacking interactions. researchgate.net Furthermore, the chlorine and bromine atoms are effective halogen bond donors. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a lone pair on a nitrogen or oxygen atom). These interactions, along with weaker hydrogen bonds and van der Waals forces, can guide the self-assembly of molecules into ordered, crystalline structures. mdpi.com Studies on other chloro- and hydroxyl-substituted aromatic acids have demonstrated the formation of intricate supramolecular synthons and 1D chain structures through a combination of hydrogen bonding and other close contacts, which can be visualized using tools like Hirshfeld surface analysis. mdpi.com A similar approach could elucidate the supramolecular behavior of this compound, predicting how it might form tapes, sheets, or 3D networks.

Interaction TypeParticipating GroupsPotential Resulting Structure
Covalent Bonding (Polymerization)Bromo groups (via cross-coupling reactions)Conjugated polymers, linear oligomers mdpi.com
Halogen BondingChlorine and Bromine atoms (donors) with Lewis basic sites (acceptors)1D chains, 2D sheets, defined co-crystals
π–π StackingAromatic benzene (B151609) ringStacked columnar arrays, layered crystal packing researchgate.net
Dipole-Dipole InteractionsNitrile group, C-X bondsOrdered molecular packing in a crystal lattice

Computational and Theoretical Studies of 3 Chloro 2,5 Dibromobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-chloro-2,5-dibromobenzonitrile. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net

For halogenated heterocyclic compounds, the selection of the appropriate frontier orbital (LUMO or LUMO+1) is critical for accurately predicting reactivity, especially in nucleophilic substitutions. wuxibiology.com The localization of these orbitals on specific atoms or bonds within the molecule indicates the most probable sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Note: This data is illustrative and would be determined through specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. malayajournal.orgresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

In a molecule like this compound, the electronegative halogen atoms (chlorine and bromine) and the nitrogen atom of the nitrile group are expected to create regions of negative electrostatic potential (red and yellow areas in an MEP map). These regions are susceptible to electrophilic attack. Conversely, the carbon atoms of the benzene (B151609) ring and the hydrogen atom are likely to have a more positive electrostatic potential (blue areas), making them potential sites for nucleophilic attack. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, providing insights into conformational changes and intermolecular interactions over time. nih.govmdpi.com By simulating the movement of atoms and molecules, MD can reveal the preferred conformations of this compound and how it interacts with other molecules, such as solvents or potential reactants. nih.gov

For a relatively rigid molecule like this compound, conformational analysis via MD simulations can still be valuable for understanding the subtle rotations of the nitrile group and the out-of-plane vibrations of the halogen substituents. These simulations can also predict how the molecule might orient itself when approaching another molecule, which is crucial for understanding reaction mechanisms and predicting the formation of molecular complexes. nih.govucr.edu The lifetime and stability of different conformations can be determined through these simulations. mdpi.com

In Silico Prediction of Spectroscopic Signatures for Research Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure and properties. prensipjournals.com Techniques such as DFT can be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as the C-Cl, C-Br, and C≡N stretching and bending vibrations. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR spectra. prensipjournals.com Discrepancies between predicted and experimental spectra can prompt a refinement of the computational model or a re-evaluation of the experimental data.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
C≡N Stretch (cm⁻¹)22352230
¹H NMR (ppm)7.857.82
¹³C NMR (ppm, C-CN)118.2117.9

Note: This data is illustrative and highlights the typical agreement between calculated and measured values.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netbris.ac.ukrsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, computational studies can provide a detailed, step-by-step understanding of the bond-breaking and bond-forming processes. mdpi.com

These studies can elucidate the role of catalysts, predict the regioselectivity and stereoselectivity of reactions, and calculate activation energies, which are crucial for understanding reaction kinetics. bris.ac.ukmdpi.com For instance, in a nucleophilic substitution reaction, computational models can determine whether the reaction proceeds via an SNAr mechanism and can predict which of the halogen substituents is most likely to be displaced.

Advanced Analytical Techniques in the Research and Characterization of 3 Chloro 2,5 Dibromobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like 3-Chloro-2,5-dibromobenzonitrile, ¹H NMR spectroscopy would be expected to show signals corresponding to the two aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts (δ) and coupling constants (J) of these protons. The electron-withdrawing nature of the nitrile group and the halogens (chlorine and bromine) would deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene. The coupling between the two non-equivalent aromatic protons would result in a characteristic splitting pattern, likely a set of doublets.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would typically produce a single peak. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-120 ppm. oregonstate.edu The aromatic carbons would appear in the approximate range of 110-140 ppm, with the carbons directly bonded to the electronegative halogens showing distinct shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Halogenated Benzonitrile (B105546) Analog (3,5-Dichlorobenzonitrile)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.60DoubletAromatic CH
¹H7.55TripletAromatic CH
¹³C~135SingletC-Cl
¹³C~130SingletAromatic CH
¹³C~117SingletC-CN
¹³C~115SingletC≡N

Note: This data is representative of a related compound and serves for illustrative purposes. Actual chemical shifts for this compound may vary.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes.

For this compound, the most characteristic vibrational mode is the stretching of the nitrile (C≡N) group. This typically gives rise to a sharp, intense absorption band in the IR spectrum in the region of 2220-2240 cm⁻¹. rsc.org The intensity of this band can be strong in both IR and Raman spectra, making it a reliable diagnostic peak. rsc.org

Other key vibrational modes include:

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Halogen stretching: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl bond generally absorbs at a higher frequency than the C-Br bond.

A combined analysis of IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the observed spectral bands. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Halogenated Benzonitriles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C≡NStretching2220 - 2240
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-ClStretching600 - 800
C-BrStretching500 - 600

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise mass of a molecule, which can be used to determine its elemental composition. This is particularly useful for confirming the identity of a newly synthesized compound like this compound.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). wisc.edu Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. isuct.ru A compound containing two bromine atoms and one chlorine atom will therefore exhibit a complex and distinctive cluster of peaks for the molecular ion, which can be predicted based on the natural abundances of these isotopes. acs.org

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule. The pattern of fragment ions can help to piece together the structure of the compound. For aromatic compounds, the molecular ion peak is often quite prominent. chemicalbook.com Common fragmentation pathways for halogenated benzonitriles may involve the loss of a halogen atom or the nitrile group.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₇H₂Br₂ClN)

IonRelative MassExpected Relative Abundance
[M]⁺318.8High
[M+2]⁺320.8Very High
[M+4]⁺322.8High
[M+6]⁺324.8Low

Note: The relative abundances are qualitative and depend on the precise isotopic masses and natural abundances.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the substitution pattern on the benzene ring and provide accurate measurements of the C-C, C-H, C-CN, C-Cl, and C-Br bond lengths and angles. oregonstate.edu The structure of the benzonitrile core is generally planar. ijcce.ac.ir

The crystal packing is influenced by intermolecular interactions, such as halogen bonding (interactions involving the chlorine and bromine atoms) and dipole-dipole interactions of the nitrile groups. Understanding these interactions is important for predicting the physical properties of the material, such as its melting point and solubility. Studies on related substituted benzonitriles have provided valuable insights into their crystal engineering and supramolecular chemistry. Current time information in Bangalore, IN.

Table 4: Typical Bond Lengths in Substituted Benzonitriles from X-ray Crystallography

BondTypical Length (Å)
Aromatic C-C1.38 - 1.40
C-CN~1.45
C≡N~1.14
C-Cl~1.74
C-Br~1.90

Note: These are average values, and actual bond lengths can vary depending on the specific molecular and crystal environment.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. In the context of the synthesis of this compound, these methods are used to monitor the progress of the reaction, identify byproducts, and determine the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like halogenated benzonitriles. nih.gov In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. This technique is particularly powerful for identifying and quantifying impurities in the final product. acs.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated benzonitriles, reverse-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. HPLC is widely used for purity assessment and can be adapted for preparative separations to purify larger quantities of the compound. The development of chiral HPLC methods is crucial for separating enantiomers of chiral derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for analyzing complex reaction mixtures and for the trace analysis of related compounds or degradation products.

Table 5: Comparison of Chromatographic Techniques for the Analysis of this compound

TechniquePrincipleTypical ApplicationAdvantages
GC-MSSeparation by volatility, detection by MSPurity assessment, byproduct identificationHigh resolution, sensitive detection
HPLCSeparation by polarity, UV or other detectionPurity assessment, reaction monitoring, preparative separationVersatile, applicable to a wide range of compounds
LC-MSSeparation by polarity, detection by MSTrace analysis, identification of unknowns, metabolic studiesHigh sensitivity and selectivity

Emerging Applications of 3 Chloro 2,5 Dibromobenzonitrile in Materials Science and Industrial Catalysis Research

The Unexplored Potential of 3-Chloro-2,5-dibromobenzonitrile in Advanced Functional Materials

There is currently no available research detailing the role of this compound as a building block in advanced functional materials.

A Precursor Yet to Be Explored in Organic Electronics

While halogenated compounds are fundamental to the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic semiconductors, there are no specific studies that cite the use of this compound as a precursor for these applications. The strategic placement of halogens on an aromatic core is a common strategy to tune the electronic properties of materials for such devices, but this specific molecule has not been featured in published research in this context.

Utilization in Catalyst Development: A Field of Untapped Possibility

The development of both homogeneous and heterogeneous catalysts often relies on ligands or supports with tailored electronic and steric properties. Halogenated organic molecules can play a crucial role in the design of catalyst systems. Nevertheless, there is no documented use of this compound in the development of either heterogeneous or homogeneous catalysts in the reviewed scientific literature.

An Intermediate with Undocumented Potential in Specialty Chemical Synthesis

Many complex organic molecules are synthesized using smaller, functionalized building blocks. Given its multiple halogen substituents and a nitrile group, this compound could theoretically serve as a key intermediate in the synthesis of various specialty chemicals. The different halogens (chlorine and bromine) offer the potential for selective reactivity in cross-coupling reactions. However, specific examples of its use as a key intermediate in the synthesis of more complex molecules are not reported in available research.

Future Research Directions and Challenges in the Study of Polyhalogenated Benzonitriles

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of polyhalogenated benzonitriles, including 3-Chloro-2,5-dibromobenzonitrile, traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of novel, more efficient, and sustainable synthetic methods.

Key Research Thrusts:

Green Catalysis: Future research will likely focus on employing green catalytic systems, such as organocatalysis, biocatalysis, and supported catalysis, to minimize waste and avoid toxic reagents. researchgate.net The use of biodegradable solvents and recyclable catalysts, like the Ru(II)/PEG-400 system used for other heterocyclic syntheses, presents a promising avenue. researchgate.net

Modern Synthetic Techniques: There is a growing interest in applying modern synthetic technologies like photoredox catalysis and electrochemical synthesis. rsc.org These methods can offer milder reaction conditions and unique reactivity pathways for introducing halogen and nitrile functionalities, potentially leading to more direct and efficient syntheses of complex benzonitriles. rsc.orgacs.org For instance, Pd-catalyzed late-stage C-H functionalization offers a way to introduce nitrile groups in a site-selective manner, which could be adapted for polyhalogenated systems. acs.org

Flow Chemistry: The transition from batch to continuous flow processes for the synthesis of halogenated intermediates could offer improved safety, consistency, and scalability. acs.org Flow reactors can provide precise control over reaction parameters, which is crucial when dealing with potentially exothermic halogenation reactions. acs.org

Atom Economy: Research into reactions with high atom economy, such as cascade reactions and multicomponent reactions, will be crucial. researchgate.net These strategies aim to build molecular complexity in a single step, reducing the number of synthetic operations and the amount of waste generated.

A comparative look at potential synthetic strategies highlights the shift towards more sustainable practices.

Synthetic Aspect Traditional Approach Future Sustainable Approach Potential Benefits
Catalysis Stoichiometric heavy metal reagentsRecyclable nanocatalysts, biocatalysts researchgate.netnih.govReduced metal waste, milder conditions
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, PEG researchgate.netnih.govReduced environmental impact, improved safety
Energy Input High-temperature refluxPhotochemical or electrochemical energy rsc.orgEnergy efficiency, novel reactivity
Process Multi-step batch synthesisOne-pot or flow synthesis acs.orgacs.orgIncreased efficiency, better scalability

Discovery of Unprecedented Reactivity Patterns

The electronic landscape of this compound is shaped by the interplay of the electron-withdrawing nitrile group and the inductive and resonance effects of the three halogen substituents. This unique substitution pattern suggests that its reactivity may not always align with simpler aromatic systems, opening the door for discovering new chemical transformations.

Future research could focus on:

Selective Cross-Coupling: Investigating the differential reactivity of the two bromine atoms and the chlorine atom in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The steric and electronic environment of each halogen is distinct, which could be exploited for selective, sequential functionalization. This would allow for the controlled synthesis of highly complex, multi-substituted aromatic compounds. nih.gov

C-H Functionalization: While the ring is heavily substituted, exploring directed or non-directed C-H functionalization at the remaining unsubstituted position could provide a direct route to even more complex derivatives, bypassing traditional multi-step sequences. acs.org

Nitrile Group Transformations: Beyond its use as a stable functional group, the nitrile can be transformed into other valuable moieties such as amines, amides, tetrazoles, or aldehydes. acs.org Exploring these transformations in the context of a polyhalogenated ring could lead to novel molecular scaffolds for various applications.

Photochemical Reactions: The response of polyhalogenated aromatics to light is an area with potential for new discoveries. rsc.org Investigating the photochemical reactivity of this compound could uncover unique cyclization, rearrangement, or substitution reactions.

Development of New Applications Beyond Established Domains

Polyhalogenated benzonitriles are often key intermediates in the synthesis of agrochemicals and pharmaceuticals. mdpi.comchemicalbook.com For example, related structures like 7-bromo-4-chloro-1H-indazol-3-amine are crucial fragments for potent antiviral drugs like Lenacapavir. mdpi.com

Future applications for this compound could be developed in:

Medicinal Chemistry: Its unique substitution pattern makes it an attractive starting point for generating libraries of novel compounds for drug discovery. The distinct halogen positions allow for diverse derivatization to explore structure-activity relationships for new therapeutic agents, potentially in areas like oncology or infectious diseases. mdpi.commdpi.com

Materials Science: Aromatic nitriles are building blocks for high-performance polymers and functional materials. acs.org Research could explore the incorporation of this compound into covalent organic frameworks (COFs) or other polymers. The halogen atoms could serve as handles for post-synthetic modification or to tune the material's electronic and physical properties.

Agrochemicals: The development of new herbicides and pesticides often involves halogenated aromatic cores. This compound could serve as a scaffold for new active ingredients, leveraging the known bioactivity of this chemical class. chemicalbook.com

Challenges in Scale-Up and Industrial Implementation of Research Findings

Translating laboratory discoveries into large-scale industrial processes presents a significant set of challenges.

Cost and Availability of Starting Materials: The economic viability of any process depends on the cost of raw materials. The synthesis of complex starting materials for polyhalogenated benzonitriles can be expensive, hindering industrial adoption. german-biotech.day

Process Safety and Environmental Impact: Halogenation reactions can be highly energetic and may use hazardous reagents. Managing reaction exotherms, ensuring containment, and handling halogenated waste streams are critical safety and environmental concerns that become more acute at scale. mdpi.comucl.ac.uk

Catalyst Removal and Recycling: In catalytic syntheses, the efficient removal of the catalyst from the final product is essential, especially for pharmaceutical applications where metal impurity limits are stringent. Developing robust and efficient catalyst recycling protocols is a key challenge for making processes more sustainable and cost-effective. researchgate.netnih.gov

Purification: The purification of polyhalogenated compounds can be difficult due to their often-crystalline nature and low solubility. The need for techniques like column chromatography is not always feasible or economical on an industrial scale, necessitating the development of crystallization-based or other scalable purification methods. mdpi.comnih.gov

Overcoming these hurdles will require close collaboration between academic researchers and industrial process chemists to design synthetic routes that are not only innovative but also practical, safe, and economically viable for large-scale implementation. acs.orggerman-biotech.day

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.